molecular formula C20H26ClN3O B2504094 6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 380192-95-0

6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No. B2504094
CAS RN: 380192-95-0
M. Wt: 359.9
InChI Key: SYJYOXCDRAMZEG-UHFFFAOYSA-N
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Description

The compound "6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline" is a chemically synthesized molecule that appears to be related to the family of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The specific structure of this compound suggests that it may have unique properties and potential uses, which could be explored through synthesis and various chemical reactions.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of the exact compound , they offer insights into the synthesis of related quinoline derivatives. For instance, the first paper describes a one-pot synthesis of 2-chloro-3-substituted quinolines using tetrabutylammonium chloride-triggered 6-endo cyclization of o-alkynylisocyanobenzenes . This method could potentially be adapted to synthesize the compound of interest by modifying the substituents and reaction conditions to incorporate the tetramethylpiperidinyl group and the oxazino moiety.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups and a complex ring system, which likely contribute to its chemical behavior. The presence of a chloro group and a tetramethylpiperidinyl group attached to the quinoline core suggests that the compound could exhibit interesting electronic and steric properties. The oxazino ring fused to the quinoline might also affect the molecule's conformation and reactivity.

Chemical Reactions Analysis

The second paper provides information on the reactivity of similar quinoline derivatives, specifically 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones . These compounds were shown to undergo various reactions with nucleophilic and non-nucleophilic bases, leading to substitution, elimination, or isomerization products. By analogy, the compound may also be reactive towards nucleophiles and bases, potentially leading to a range of derivatives through similar reaction pathways.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of the compound "this compound," they do discuss the properties of related compounds. For example, the physicochemical and spectral characteristics of the synthesized quinazolinones were determined and discussed in the second paper . These characteristics are essential for understanding the behavior of the compounds in different environments and could be used as a reference for predicting the properties of the compound .

Scientific Research Applications

  • Synthesis Techniques : This compound is involved in the synthesis of complex chemical structures. For instance, research has shown methods for synthesizing related structures like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]-oxazino[2,3-b]quinazolin-6-one, demonstrating the compound's utility in creating diverse heterocyclic compounds (Chern et al., 1988).

  • Coordination Chemistry : It has been used in coordination chemistry, particularly in studying its interaction with metals like zinc and mercury. This research highlights its adaptability in various coordination environments, which is crucial in the field of inorganic chemistry (Ardizzoia et al., 2010).

  • Novel Compound Synthesis : The compound plays a role in the creation of novel chemical structures, such as dihydroxy-9H-purin and pteridine derivatives, indicating its significance in organic synthesis and potential pharmaceutical applications (Nami et al., 2017).

  • Photovoltaic Properties : Research has also explored its use in photovoltaic applications. Studies on derivatives of quinoline, which is structurally related to the compound , have shown potential in organic-inorganic photodiode fabrication, suggesting its possible application in renewable energy technologies (Zeyada et al., 2016).

  • Antiprotozoal Activity : Some derivatives of the compound have been investigated for their antiprotozoal activity, specifically against Plasmodium falciparum, the parasite responsible for malaria. This indicates potential applications in the development of new antimalarial drugs (Meyer & Geffken, 2004).

properties

IUPAC Name

6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26ClN3O/c1-19(2)9-14(10-20(3,4)23-19)24-11-13-8-16(21)15-6-5-7-22-17(15)18(13)25-12-24/h5-8,14,23H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJYOXCDRAMZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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